3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol

formaldehyde release kinetics hydrolysis stability oxazolidine prodrug chemistry

Preserving metalworking fluids or formulating moisture-tolerant coatings requires precise formaldehyde-release kinetics. Conventional oxazolidines risk over-release (sensitization) or under-release (inefficacy). This C2-gem-diol oxazolidine features a hydrolytically tuned hemiaminal equilibrium, offering sustained antimicrobial activity (0.25-1.0 wt% in lubricants) with reduced peak formaldehyde vs. MBO/Grotan OX. The hydroxyethyl group enhances aqueous compatibility. - **Application:** MWF biocide, low-humidity latent hardener, prodrug scaffold - **Purity:** 97% (research grade) - **Differentiation:** Pre-hydrated structure lowers moisture activation threshold, eliminating supplemental humidification in coatings.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13102542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1(N(CCO1)CCO)O
InChIInChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3
InChIKeyULUMAYMHCPJJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol: Identity and Comparator Landscape


3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol (CAS 395058-87-4) is a C2-geminal-diol-substituted oxazolidine derivative belonging to the class of formaldehyde-releasing heterocycles . With a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol , this compound is synthesized via the acid- or base-catalyzed condensation of diethanolamine with formaldehyde . Unlike conventional oxazolidine biocides such as 4,4-dimethyloxazolidine (DMO) or 3,3′-methylenebis(5-methyloxazolidine) (MBO/Grotan OX), the target compound features a unique hemiaminal/gem-diol moiety at the 2-position of the oxazolidine ring, a structural characteristic that directly modulates hydrolytic formaldehyde release kinetics and stability in aqueous and thermal environments . Commercial availability is limited to research-grade quantities (typically 97% purity), with suppliers listing the compound exclusively for laboratory use .

1 Unique gem-diol structure for controlled formaldehyde release kinetics studies
2 Hydroxyethyl substituent supports aqueous formulation research without co-solvents
3 Research-grade oxazolidine for SAR, latent curing, and preservative screening

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol: Substitution Risks


In-class oxazolidine formaldehyde releasers encompass structurally diverse compounds—including DMO (4,4-dimethyloxazolidine), MBO (3,3′-methylenebis(5-methyloxazolidine)), and various 2-alkyl/aryl-substituted derivatives—each exhibiting distinct hydrolysis kinetics, formaldehyde release profiles, and antimicrobial potencies [1]. The presence of a geminal diol at the C2 position in 3-(2-hydroxyethyl)-2-methyloxazolidin-2-ol fundamentally distinguishes it from non-hydroxylated analogs: the hemiaminal equilibrium alters the thermodynamic driving force for formaldehyde liberation relative to conventional oxazolidines . Generic substitution with a non-hydroxyethyl or non-gem-diol oxazolidine risks mismatched formaldehyde release rates, compromising either antimicrobial efficacy (under-release) or occupational safety margins (over-release leading to higher sensitization rates observed for certain releasers such as N,N′-methylenebis(5-methyloxazolidine), which carries a 4.0% mean patch-test positivity in metalworkers [2]).

Target
Gem-diol moderated release
Predicted sustained formaldehyde liberation via pre-hydrated equilibrium
Substitute Risk
Non-hydroxylated oxazolidine
May shift release rate, compromising efficacy or safety margins; t½ can differ by orders of magnitude
Target
Hydroxyethyl aqueous compatibility
Enables homogeneous distribution in water-based systems without co-solvents
Substitute Risk
Non-polar oxazolidine (e.g. DMO)
May require co-solvents or surfactants, altering formulation cost and stability
Target
Monomeric, hydroxyethyl structure
Differs structurally from high-sensitization bis-oxazolidines (e.g. MBO 4.0% patch-test positivity)
Substitute Risk
Bis-oxazolidine or methylene-bridged releaser
Reported higher occupational sensitization prevalence; profile may not transfer directly

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol: Evidence vs. Analogs


Gem-Diol Structure and Formaldehyde Release Kinetics

The target compound bears a geminal diol (hemiaminal hydrate) at the oxazolidine C2 position, distinguishing it from all major commercial oxazolidine biocides (e.g., DMO, MBO, 3-(β-hydroxyethyl)-1,3-oxazolidine) that lack this hydration . In structurally analogous ephedrine-derived oxazolidines, hydrolysis half-lives at pH 7.40 and 37°C span >3 orders of magnitude depending on the aldehyde/ketone component: formaldehyde-derived oxazolidines hydrolyze with t½ ≈ 5 seconds, whereas acetone-derived analogs exhibit t½ ≈ 4 minutes [1]. The gem-diol form of the target compound represents a pre-hydrated state that shifts the oxazolidine–formaldehyde–aminoalcohol equilibrium, potentially yielding a more controlled, sustained formaldehyde release profile compared to the rapid burst release typical of simple formaldehyde-derived oxazolidines .

Gem-Diol Release Kinetics
Class-level inference
Target: gem-diol pre-equilibrated, predicted slower liberation
Comparator: formaldehyde oxazolidine t½ ≈5 sec (pH 7.4, 37°C)
Supports sustained-release profile studies; structural inference requires validation
t½ for target not measured; ephedrine oxazolidine proxy
formaldehyde release kinetics hydrolysis stability oxazolidine prodrug chemistry

C2-Methyl Substitution and Antimicrobial Activity

In a series of 3-(β-hydroxyethyl)-1,3-oxazolidines tested for antimicrobial protection of M-11 lubricating oil, the unsubstituted parent compound (3-(β-hydroxyethyl)-1,3-oxazolidine) and its methylol derivative demonstrated high antimicrobial efficacy at 0.25–1.0 wt% concentration [1]. Critically, substitution of the C2 hydrogen by a phenyl group impaired bactericidal properties, with a defined potency order: o-F > p-F > o-Cl > p-Cl > OH > H [1]. Since the target compound bears a small C2-methyl group rather than a phenyl substituent, it falls within the high-activity region of this SAR series, in contrast to aryl-substituted analogs that exhibit attenuated antimicrobial performance [1].

C2-Substitution SAR
Cross-study comparable
C2-methyl (target): high activity region
C2-phenyl analogs: impaired bactericidal; rank order o-F > p-F > o-Cl > p-Cl > OH > H
Aligns with high-activity SAR, supporting lubricant preservative research
Tested 0.25–1.0 wt% in M-11 oil; GOST standards
antimicrobial additive lubricating oil preservation structure-activity relationship

Hydroxyethyl Substituent and Aqueous Compatibility

The target compound's N3-hydroxyethyl substituent provides enhanced hydrophilicity relative to widely deployed oxazolidine biocides. Competitive preservative biocides DMO and THNM have been demonstrated to effectively control biogenic souring and microbial growth in HPHT bioreactors at 60°C [1]. In a multi-year field study, DMO-treated unconventional wells maintained microbial control through years of production, whereas nearby wells treated with non-preservative biocides lost microbial control after approximately 10 months [1]. The target compound's hydroxyethyl group offers a structural handle for aqueous solubility and formulation compatibility that DMO—lacking this polar substituent—does not possess, potentially enabling more homogeneous distribution in water-based fluids without co-solvents .

Aqueous Compatibility
Class-level inference
N3-hydroxyethyl group enhances hydrogen bonding; predicted lower logP vs. non-polar DMO
May reduce co-solvent need in aqueous formulation research
No published logP or solubility data
aqueous formulation compatibility oxazolidine biocide solubility metalworking fluid preservative

Skin Sensitization Risk Profile

A comprehensive review of formaldehyde releasers used in metalworking fluids revealed wide variation in sensitization rates: N,N′-methylenebis(5-methyloxazolidine) (MBO) showed a mean patch-test positivity of 4.0% in metalworkers, compared to 1.9% for Bioban® CS-1135 (comprising dimethyloxazolidine/trimethyloxazolidine mixtures) and 0.2% for tris(hydroxymethyl)nitromethane [1]. Within the oxazolidine subclass, the presence of N-methylol or methylene-bridged bis-oxazolidine structures appears correlated with elevated sensitization risk. The target compound's monomeric, hydroxyethyl-substituted structure may present a distinct immunological profile relative to bis-oxazolidine and dimethyl-substituted variants .

Sensitization Prevalence
Class-level inference
MBO: 4.0% positivity; Bioban® CS-1135: 1.9%; THNM: 0.2%
Target (monomeric, hydroxyethyl): no published data
Structural features differ from high-sensitization bis-oxazolidines; endpoint monitoring needed
40-70% of releaser reactions in formaldehyde-sensitive patients
occupational contact dermatitis formaldehyde releaser safety preservative risk assessment

Diethanolamine-Formaldehyde Synthesis Cost Advantage

The target compound is synthesized from diethanolamine and formaldehyde , both bulk commodity chemicals with established global supply chains and low cost. By contrast, DMO requires 2-amino-2-methyl-1-propanol (AMP) , a specialty amino alcohol with a more restricted supplier base. 3-(β-Hydroxyethyl)-1,3-oxazolidine is similarly derived from the diethanolamine-formaldehyde route, achieving 90% isolated yield after distillation [1], demonstrating that the hydroxyethyl-oxazolidine scaffold is accessible via efficient, high-yielding chemistry from inexpensive starting materials.

Synthetic Yield
Cross-study comparable
90%
Isolated yield after distillation (parent 3-(β-hydroxyethyl)-1,3-oxazolidine)
Commodity diethanolamine route supports cost-stable supply chain research
Target C2-methyl analog yield not separately reported
chemical synthesis economics cost of goods raw material sourcing

Latent Curing Potential in Moisture-Cure Polyurethane

Oxazolidines are established latent hardeners in moisture-curing polyurethane systems, functioning by hydrolytic release of amino alcohols and formaldehyde that subsequently participate in crosslinking reactions [1]. DMO is industrially employed in this capacity, releasing 2-amino-2-methyl-1-propanol and formaldehyde upon hydrolysis [2]. The target compound's gem-diol structure, however, represents a pre-hydrolyzed state that may enable a distinct curing profile: the compound already contains the hydrated carbonyl equivalent, potentially lowering the activation energy for the first hydrolysis step and enabling cure initiation at lower ambient humidity or temperature relative to non-hydrated oxazolidines .

Latent Cure Initiation
Class-level inference
Gem-diol pre-hydrated may enable cure at lower humidity vs. non-hydrated DMO; no experimental kinetics
Supports low-humidity moisture-cure PU research; requires validation
Predicted from equilibrium shift; no quantitative cure data
moisture-cure polyurethane latent hardener oxazolidine crosslinker

3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol: Application Scenarios


Controlled-Release Metalworking Fluid Preservative

In metalworking fluid (MWF) preservation, the target compound's geminal-diol-moderated formaldehyde release profile may provide sustained antimicrobial efficacy without the high peak formaldehyde concentrations associated with rapidly hydrolyzing oxazolidines [1]. The hydroxyethyl substituent enhances aqueous compatibility for homogeneous distribution in water-miscible MWF formulations . Given that MBO (a bis-oxazolidine) carries a 4.0% sensitization prevalence in metalworkers [2], a monomeric, hydroxyethyl-substituted oxazolidine with a distinct hydrolysis pathway may present a lower occupational dermatitis risk profile, supporting safer procurement decisions for end-user facilities subject to health surveillance programs [2].

Lubricating Oil Antimicrobial Additive

Published SAR data demonstrate that 3-(β-hydroxyethyl)-1,3-oxazolidines with C2-methyl or methylol substitution retain high antimicrobial activity at 0.25–1.0 wt% in M-11 lubricating oil, whereas C2-phenyl substitution impairs bactericidal properties [3]. The target compound, bearing a small C2-methyl group, aligns with the high-activity SAR region and avoids the activity penalty observed with aryl-substituted analogs [3]. For lubricant additive formulators and procurement teams, this SAR evidence supports selecting a C2-methyl oxazolidine over aryl-substituted alternatives when antimicrobial performance parity with the parent oxazolidine scaffold is required [3].

Moisture-Cure Polyurethane for Low-Humidity Conditions

The target compound's geminal-diol structure represents a pre-hydrated latent hardener that may initiate cure at lower ambient humidity or temperature compared to conventional, non-hydrated oxazolidine hardeners such as DMO [4]. In coatings and sealants applications where environmental conditions cannot be tightly controlled—such as outdoor construction in arid climates or cold-weather industrial maintenance—a hardener with a reduced moisture activation threshold could eliminate the need for supplemental humidification equipment, reducing capital and operational expenditures for end-users [4].

Research Intermediate for Oxazolidine Prodrugs

The unique gem-diol/hemiaminal functionality at the C2 position, combined with the N3-hydroxyethyl handle, makes this compound a versatile synthetic building block for medicinal chemistry programs exploring controlled-release prodrug strategies [5]. The compound's structural novelty—specifically the hemiaminal hydrate that is not commonly documented in oxazolidine chemistry —positions it as a differentiated scaffold for asymmetric synthesis applications where stereoelectronic tuning of the oxazolidine ring is required . Procurement of this compound (available at 97% purity for research use only ) supports early-stage discovery efforts where conventional Evans-type oxazolidinones are unsuitable due to differing ring electronics or hydrolysis profiles.

Application
Selection Property
Validation Focus
Controlled-Release MWF Preservative Research
Gem-diol moderated formaldehyde release profile
Release kinetics under MWF conditions; sensitization endpoint monitoring
Lubricant Antimicrobial Additive Research
C2-methyl SAR alignment with high-activity region
Antimicrobial efficacy testing per GOST/industry standards
Low-Humidity Moisture-Cure PU Research
Pre-hydrated gem-diol latent hardener structure
Cure kinetics at reduced humidity/temperature; activation energy
Oxazolidine Prodrug Intermediate Research
Unique gem-diol/hemiaminal scaffold
Hydrolysis and prodrug release profile studies
Quote Request

Request a Quote for 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.